Phthalocyanine nickel(II) salt

Vue d'ensemble

Description

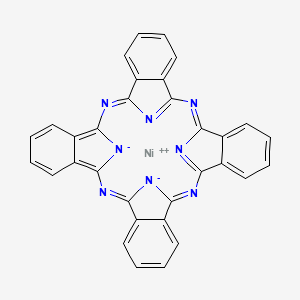

Phthalocyanine nickel(II) salt is a coordination compound that belongs to the phthalocyanine family. These compounds are known for their intense blue-green color and are widely used as dyes and pigments. This compound is particularly notable for its stability, both chemically and thermally, making it a valuable material in various industrial and scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phthalocyanine nickel(II) salt can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile in the presence of a nickel(II) salt. This reaction typically requires high temperatures and can be catalyzed by a base such as sodium methoxide. The reaction proceeds as follows:

Cyclotetramerization: Phthalonitrile is heated with nickel(II) chloride and a base, resulting in the formation of this compound.

Purification: The crude product is purified through column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cyclotetramerization reactions. The process is optimized for high yield and purity, and may include additional steps such as solvent extraction and filtration to remove impurities. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Phthalocyanine nickel(II) salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nickel(III) phthalocyanine derivatives.

Reduction: Reduction reactions can convert nickel(II) to nickel(I) or even nickel(0) complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products

The major products formed from these reactions include various nickel phthalocyanine derivatives, which can have different electronic and optical properties depending on the nature of the substituents and the oxidation state of the nickel center .

Applications De Recherche Scientifique

Phthalocyanine nickel(II) salt has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.

Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.

Medicine: Research is ongoing into its use as a photosensitizer in the treatment of certain types of cancer.

Mécanisme D'action

The mechanism by which phthalocyanine nickel(II) salt exerts its effects involves its ability to facilitate electron transfer processes. In catalytic applications, the nickel center can undergo redox cycling, alternating between different oxidation states to promote the formation of reactive intermediates. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death .

Comparaison Avec Des Composés Similaires

Phthalocyanine nickel(II) salt can be compared with other metal phthalocyanines, such as:

Phthalocyanine copper(II) salt: Similar in structure but with copper as the central metal. It is also used as a dye and in electronic applications.

Phthalocyanine cobalt(II) salt: Contains cobalt and is studied for its catalytic properties in different chemical reactions.

Phthalocyanine zinc(II) salt: Known for its use in photodynamic therapy and as a photosensitizer in solar cells.

This compound is unique due to its specific electronic properties and stability, which make it particularly suitable for applications requiring robust and durable materials .

Activité Biologique

Phthalocyanine nickel(II) salt, commonly referred to as Nickel(II) phthalocyanine (Ni-Pc), is a macrocyclic compound with significant biological activity. This article explores its synthesis, characterization, and biological applications, particularly focusing on its antibacterial and anticancer properties.

Nickel(II) phthalocyanine is a complex that contains a central nickel ion coordinated to a phthalocyanine ligand. This compound exhibits unique electronic properties due to its planar structure and extensive π-conjugation, making it useful in various applications, including dye production and biomedical fields.

2. Synthesis and Characterization

The synthesis of Ni-Pc typically involves the reaction of nickel salts with phthalic anhydride or similar precursors under specific conditions. Characterization methods such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Data of Nickel(II) Phthalocyanine

| Characterization Method | Observed Peaks/Values |

|---|---|

| FT-IR | C=N Stretch: 1640 cm⁻¹ |

| NMR | Chemical Shift: 7.5-8.0 ppm (aromatic protons) |

3.1 Antibacterial Activity

Recent studies have demonstrated that Ni-Pc exhibits significant antibacterial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations.

Table 2: Antibacterial Activity of Nickel(II) Phthalocyanine

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 50 | 100 |

| Staphylococcus aureus | 25 | 50 |

The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

3.2 Anticancer Activity

In addition to its antibacterial effects, Ni-Pc has been investigated for its potential anticancer properties. Studies suggest that it interacts with serum albumin, enhancing drug delivery to cancer cells.

Case Study: Interaction with BSA

A study indicated that Ni-Pc binds significantly to bovine serum albumin (BSA), which may facilitate its transport in biological systems and enhance its therapeutic efficacy against cancer cells. The binding process was found to be entropy-driven, suggesting favorable interactions between the drug and protein.

The biological activity of Ni-Pc can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of Ni-Pc allows it to integrate into bacterial membranes, causing leakage of cellular contents.

- Reactive Oxygen Species (ROS) Generation : Upon light activation, Ni-Pc can generate ROS, which are detrimental to both bacterial and cancer cells.

- Protein Binding : The ability to bind with serum proteins like BSA enhances the solubility and stability of Ni-Pc in physiological conditions.

5. Conclusion

Nickel(II) phthalocyanine salt demonstrates promising biological activities, particularly in antibacterial and anticancer applications. Its unique structural properties facilitate interactions that could be harnessed for therapeutic purposes. Further research is required to fully elucidate its mechanisms of action and optimize its use in clinical settings.

Propriétés

IUPAC Name |

2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.Ni/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIYYTJTOKJJOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16N8Ni | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26893-94-7 | |

| Details | Compound: Nickel phthalocyanine polymer | |

| Record name | Nickel phthalocyanine polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26893-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

571.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14055-02-8 | |

| Record name | Nickel phthalocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14055-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.